molecular formula C7H10O3S B14357544 Acetic acid;3-methylthiophen-2-ol CAS No. 90467-72-4

Acetic acid;3-methylthiophen-2-ol

Cat. No.: B14357544
CAS No.: 90467-72-4
M. Wt: 174.22 g/mol
InChI Key: DCFFHBKYMTXISH-UHFFFAOYSA-N
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Description

Acetic acid;3-methylthiophen-2-ol is an organic compound that combines the properties of acetic acid and a thiophene derivative. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. Thiophenes are sulfur-containing heterocyclic compounds that are significant in various chemical and biological applications due to their aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methylthiophen-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methylthiophen-2-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and results in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the catalytic oxidation of 3-methylthiophen-2-ol in the presence of acetic acid. This method ensures high yield and purity of the product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methylthiophen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Acetic acid;3-methylthiophen-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;3-methylthiophen-2-ol involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the acetic acid moiety can form hydrogen bonds with biological molecules, influencing their stability and activity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler sulfur-containing heterocycle.

    3-Methylthiophene: Lacks the acetic acid moiety.

    Acetic Acid: Lacks the thiophene ring.

Uniqueness

Acetic acid;3-methylthiophen-2-ol is unique due to the combination of the acetic acid and thiophene functionalities. This dual nature allows it to participate in a broader range of chemical reactions and interactions compared to its individual components .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique combination of acetic acid and thiophene properties makes it a valuable building block for the synthesis of complex molecules and materials.

Properties

CAS No.

90467-72-4

Molecular Formula

C7H10O3S

Molecular Weight

174.22 g/mol

IUPAC Name

acetic acid;3-methylthiophen-2-ol

InChI

InChI=1S/C5H6OS.C2H4O2/c1-4-2-3-7-5(4)6;1-2(3)4/h2-3,6H,1H3;1H3,(H,3,4)

InChI Key

DCFFHBKYMTXISH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)O.CC(=O)O

Origin of Product

United States

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